Metamizole magnesium hexahydrate

CAS No.: 667459-72-5

Cat. No.: VC17140781

Molecular Formula: C26H44MgN6O14S2

Molecular Weight: 753.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 667459-72-5 |

|---|---|

| Molecular Formula | C26H44MgN6O14S2 |

| Molecular Weight | 753.1 g/mol |

| IUPAC Name | magnesium;[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-methylamino]methanesulfonate;hexahydrate |

| Standard InChI | InChI=1S/2C13H17N3O4S.Mg.6H2O/c2*1-10-12(14(2)9-21(18,19)20)13(17)16(15(10)3)11-7-5-4-6-8-11;;;;;;;/h2*4-8H,9H2,1-3H3,(H,18,19,20);;6*1H2/q;;+2;;;;;;/p-2 |

| Standard InChI Key | RNNVUENCSXWPMS-UHFFFAOYSA-L |

| Canonical SMILES | CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].O.O.O.O.O.O.[Mg+2] |

Introduction

Chemical Identity and Structural Characteristics

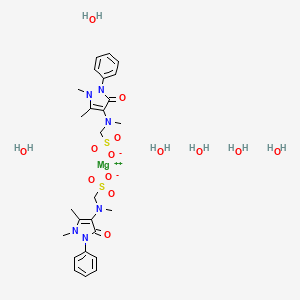

Metamizole magnesium hexahydrate belongs to the pyrazolone class of compounds, characterized by a heterocyclic structure incorporating a five-membered ring with two adjacent nitrogen atoms. The magnesium hexahydrate form introduces a divalent magnesium ion coordinated with two metamizole anions and six water molecules, resulting in the molecular formula and a molecular weight of 753.1 g/mol .

Structural Configuration

The parent compound, metamizole (4-[(2,3-dimethyl-5-oxo-1-phenyl-3-pyrazolin-4-yl)methylamino]methanesulfonic acid), undergoes salt formation with magnesium in the presence of water to yield the hexahydrate. X-ray crystallography reveals an octahedral coordination geometry around the magnesium ion, with sulfonate oxygen atoms from two metamizole anions and water molecules occupying the coordination sites . The hydrate structure stabilizes the compound, enhancing its solubility in aqueous media compared to the anhydrous form.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| CAS Registry Number | 667459-72-5 |

| IUPAC Name | Magnesium bis[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)methylamino methanesulfonate] hexahydrate |

| Molecular Formula | |

| Molecular Weight | 753.1 g/mol |

| Solubility | Freely soluble in water; sparingly soluble in ethanol |

| Melting Point | 220–225°C (decomposition) |

Synthesis and Industrial Production

The synthesis of metamizole magnesium hexahydrate involves a multi-step process beginning with the preparation of metamizole. Industrially, 4-methylaminoantipyrine undergoes condensation with formaldehyde and subsequent sulfonation using sodium bisulfite to yield metamizole . The magnesium salt is then formed via neutralization with magnesium hydroxide under controlled pH conditions, followed by crystallization in the presence of excess water to obtain the hexahydrate form.

Critical parameters influencing yield and purity include:

-

Temperature control (maintained below 40°C to prevent degradation of the sulfonic acid group).

-

Stoichiometric precision (1:2 molar ratio of magnesium hydroxide to metamizole ensures complete salt formation).

-

Crystallization kinetics (slow cooling rates favor the formation of large, pure crystals).

Pharmacological Mechanisms and Therapeutic Effects

Analgesic and Antipyretic Actions

Metamizole magnesium hexahydrate exerts its effects through dual pathways:

-

Cyclooxygenase (COX) Inhibition: Unlike traditional NSAIDs, metamizole preferentially inhibits COX-3 isoforms in the central nervous system, reducing prostaglandin E synthesis in hypothalamic neurons . This action underlies its antipyretic efficacy.

-

Endocannabinoid System Modulation: The active metabolite, 4-methylaminoantipyrine, potentiates anandamide signaling by inhibiting fatty acid amide hydrolase (FAAH), enhancing cannabinoid receptor type 1 (CB1)-mediated analgesia .

Spasmolytic Activity

The magnesium component contributes to smooth muscle relaxation by antagonizing voltage-gated calcium channels in gastrointestinal and biliary tract tissues. This spasmolytic effect is particularly advantageous in treating colicky pain associated with renal or hepatic calculi.

Pharmacokinetic Profile

Absorption and Distribution

Following oral administration, metamizole magnesium hexahydrate demonstrates rapid absorption with a time to maximum plasma concentration () of 1.4–2.0 hours . The hexahydrate form’s enhanced water solubility improves bioavailability to approximately 85–90%, compared to 50–60% for anhydrous metamizole salts.

Metabolism and Excretion

Hepatic metabolism via cytochrome P450 2C19 yields four primary metabolites:

-

4-Methylaminoantipyrine (pharmacologically active; hours)

-

4-Aminoantipyrine (active; hours)

-

4-Formylaminoantipyrine (inactive)

-

4-Acetylaminoantipyrine (inactive)

Renal excretion accounts for 60–70% of eliminated metabolites, with biliary clearance contributing 15–20% .

Toxicological Considerations and Adverse Effects

Hematological Toxicity

The most severe risk associated with metamizole derivatives is agranulocytosis, occurring at an estimated incidence of 0.2–2.2 cases per million treatment days . Mechanistic studies implicate immune-mediated destruction of myeloid precursors, potentially triggered by reactive metabolites forming haptens with neutrophil surface proteins.

Hepatotoxicity

A 2019 reappraisal by the European Medicines Agency identified 50+ cases of metamizole-induced liver injury, characterized by:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume